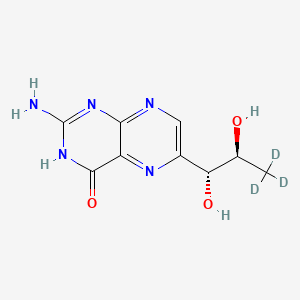

Biopterin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-OERXLRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675695 | |

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217838-71-5 | |

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Biopterin-d3

This guide provides a comprehensive overview of the synthesis and isotopic labeling of Biopterin-d3, a critical tool for researchers, scientists, and professionals in drug development. The content delves into the strategic considerations behind synthetic routes, detailed experimental protocols, and the significance of deuterated standards in metabolic research.

Introduction: The Significance of Biopterin and its Deuterated Analog

Biopterin, chemically known as 6-(1,2-dihydroxypropyl)-pterin, is a pteridine derivative that serves as a precursor to the essential enzyme cofactor Tetrahydrobiopterin (BH4).[1][2] BH4 is indispensable for a multitude of physiological processes, including the synthesis of neurotransmitters like dopamine and serotonin, and the production of nitric oxide.[1][2][3][4] Its central role in metabolism makes it a key area of study in various diseases, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.[2][3][5][6][7]

Isotopically labeled compounds, such as this compound, are invaluable tools in metabolic research.[8][9] The introduction of deuterium, a stable isotope of hydrogen, allows for the precise tracking and quantification of biopterin and its metabolites in biological systems using mass spectrometry.[8][9] This technique, known as stable isotope labeling, is fundamental for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for investigating metabolic flux.[9][10] The known chemical structure of Biopterin is C9H11N5O3.[11]

Strategic Approaches to the Synthesis of 6-Substituted Pterins

The synthesis of 6-substituted pterins like biopterin has been a significant challenge in pteridine chemistry.[12] The primary difficulty lies in the regioselective introduction of a side chain at the C(6) position of the pterin skeleton.[12][13] Several classical and modern synthetic strategies have been developed to address this challenge.

Classical Ring Synthesis Methods

Historically, the construction of the pterin ring system has been the dominant approach. These methods typically involve the condensation of a substituted pyrimidine with a compound that forms the pyrazine ring. Key classical syntheses include:

-

The Gabriel-Colman Synthesis: This method involves the condensation of a 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound.[14][15] A significant drawback of this route is the potential formation of a mixture of 6- and 7-substituted pterin isomers, complicating purification.[14][15]

-

The Timmis Synthesis: This approach utilizes the condensation of a 5-nitroso-2,4,6-triaminopyrimidine with an α-carbonylmethylene compound, generally leading to an unambiguous product.[14] However, the preparation of the 5-nitroso precursor can be a limitation.[14]

-

The Boon Synthesis: This method involves the condensation of 2-amino-6-chloro-5-phenylazo-4(3H)-pyrimidinone with aminoacetone, which, after reduction and cyclization, yields the 6-substituted pterin.[14]

A notable improvement on these classical methods was pioneered by Taylor, which involves first synthesizing a substituted pyrazine ring and then reacting it with guanidine to exclusively form the 6-substituted pterin.[14]

Modern Synthetic Methodologies

More recent approaches have focused on the direct functionalization of a pre-formed pterin ring. One effective strategy involves the synthesis of a 6-chloropterin derivative, which can then undergo further derivatization through cross-coupling reactions.[13] Another innovative method is the Viscontini synthesis, which has been successfully applied to the synthesis of L-biopterin starting from the condensation of a phenylhydrazone of 5-deoxy-L-arabinose with a 4-hydroxypyrimidine derivative.[15] A patented process describes the synthesis of biopterin by reacting 2,4,5-triamino-6-hydroxypyrimidine with 5-deoxy-L-arabinosone.[16]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, specifically (1R,2S)-1-(2-amino-4-hydroxypteridin-6-yl)-3,3,3-trideuteriopropane-1,2-diol, involves the introduction of three deuterium atoms at the terminal methyl group of the dihydroxypropyl side chain.[17]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a key intermediate that allows for the late-stage introduction of the trideuteriomethyl group. This can be achieved by utilizing a precursor with a functional group that can be readily converted to a -CD3 group.

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow

The following is a generalized experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of a 6-Formylpterin Intermediate

A suitable 6-formylpterin derivative is a key intermediate. This can be synthesized via the periodate oxidation of 6-(1,2,3-trihydroxypropyl)pteridine derivatives.[18]

-

Starting Material: 2,4,5-Triamino-6-hydroxypyrimidine.

-

Reaction: Condense with a protected dihydroxyacetone derivative under acidic or basic conditions.

-

Work-up and Purification: Neutralize the reaction mixture and collect the precipitate. Purify by recrystallization or column chromatography to yield the protected 6-(1,2-dihydroxypropyl)pterin.

-

Oxidation: Treat the protected intermediate with sodium periodate to cleave the diol and form the aldehyde.

Step 2: Grignard Reaction with Deuterated Methylmagnesium Bromide

-

Preparation of Grignard Reagent: React trideuteriomethane (CD3I) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Aldehyde: Add the freshly prepared CD3MgBr solution dropwise to a solution of the 6-formylpterin intermediate in anhydrous THF at low temperature (e.g., -78 °C).

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

-

Deprotection: If protecting groups were used for the hydroxyl functions, remove them under appropriate conditions (e.g., acid or base hydrolysis).

-

Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC). A purity of >95% is typically desired.[17]

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and isotopic enrichment.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | A molecular ion peak corresponding to the mass of this compound (240.23 g/mol ).[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. | Absence of the methyl proton signal and presence of characteristic pterin ring proton signals. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity. | A single major peak indicating a purity of >95%.[17] |

The Role of this compound in Research and Development

The availability of high-purity this compound is crucial for advancing our understanding of biopterin metabolism and its role in disease.

Metabolic Studies

This compound serves as an internal standard for the quantification of endogenous biopterin levels in biological samples. This allows for accurate measurements in studies investigating:

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion of biopterin-based therapeutics.

-

Disease Biomarkers: Investigating the correlation between biopterin levels and the progression of diseases such as cardiovascular disorders and neurodegenerative diseases.[7]

-

Enzyme Kinetics: Studying the activity of enzymes involved in the biosynthesis and recycling of BH4.[19][20][21][22]

Drug Development

In the development of drugs targeting the biopterin pathway, this compound is essential for:

-

Preclinical and Clinical Trials: Accurate quantification of the drug and its metabolites.

-

Personalized Medicine: Assessing a patient's response to therapies that modulate biopterin levels.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The strategic choice of synthetic route and the precise introduction of the deuterium label are critical for obtaining a high-quality product. As an indispensable tool in metabolic research and drug development, this compound will continue to play a vital role in advancing our understanding of human health and disease.

References

- Tetrahydrobiopterin. (n.d.). Google Cloud.

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. PubMed.

- Werner, E. R., Blau, N., & Thöny, B. (2002). Tetrahydrobiopterin Biosynthesis, Utilization and Pharmacological Effects. Current Pharmaceutical Design, 8(12), 1045-1057.

- Latini, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. MDPI.

- Pfleiderer, W. (2013). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 2(2).

- Sugimoto, T., & Matsuura, S. (1979). A Selective Procedure for 6-Subsituted Pterin Derivatives: Synthesis and Substitution of Pterin 6-Triflate. ResearchGate.

- BIOPTERIN. (n.d.). gsrs.

- Goswami, S., et al. (2015). A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate.

- Pushing at the Boundaries of Pterin Chemistry. (2024). PubMed Central.

- Pterin chemistry and its relationship to the molybdenum cofactor. (n.d.). PubMed Central.

- Biopterin. (n.d.). Wikipedia.

- Tetrahydrobiopterin. (n.d.). Wikipedia.

- Definition of tetrahydrobiopterin. (n.d.). National Cancer Institute.

- Weinstock, J. (1970). Process for the synthesis of biopterin.

- A new synthesis of biopterin. (1971). Journal of the Chemical Society C: Organic.

- Crabtree, M. J., et al. (2011). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. PubMed.

- This compound. (n.d.). LGC Standards.

- Kapatos, G., & Kaufman, S. (1983). Synthesis of Biopterin From Dihydroneopterin Triphosphate by Rat Tissues. PubMed.

- Milstien, S., & Kaufman, S. (1985). Biosynthesis of Tetrahydrobiopterin: Conversion of Dihydroneopterin Triphosphate to Tetrahydropterin Intermediates. PubMed.

- Nichol, C. A., Smith, G. K., & Duch, D. S. (1983). Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo. PubMed.

- Isotopic labeling. (n.d.). Wikipedia.

- Isotope Labeling. (n.d.). Cerno Bioscience.

- Method for producing sepiapterin and tetrahydrolactoylpterin. (2015).

- Turner, S. M., et al. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. PubMed.

- Han, J., & Lee, Y. (2020). Tetrahydrobiopterin in energy metabolism and metabolic diseases. PubMed.

- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). National Institutes of Health.

- Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. (2023). PubMed Central.

- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Biopterin - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Tetrahydrobiopterin in energy metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 10. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3505329A - Process for the synthesis of biopterin - Google Patents [patents.google.com]

- 17. This compound | TRC-B389022-0.5MG | LGC Standards [lgcstandards.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of biopterin from dihydroneopterin triphosphate by rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biosynthesis of tetrahydrobiopterin: conversion of dihydroneopterin triphosphate to tetrahydropterin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Biopterin-d3 in the Tetrahydrobiopterin (BH4) Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor essential for a multitude of physiological processes, including the synthesis of key monoamine neurotransmitters (serotonin, dopamine) and the production of nitric oxide.[1][2] Its accurate quantification in biological matrices is paramount for research into neurological disorders, cardiovascular diseases, and inborn errors of metabolism. However, the inherent instability and low endogenous concentrations of BH4 present significant analytical challenges.[3][4] This guide details the pivotal role of Biopterin-d3, a stable isotope-labeled internal standard, in overcoming these challenges. We will explore the intricacies of the BH4 metabolic pathway, elucidate the principles of stable isotope dilution mass spectrometry, and provide a detailed, field-proven protocol for the robust and accurate quantification of BH4 in biological samples. This document serves as a comprehensive resource for scientists seeking to implement precise and reliable methods for BH4 analysis in both preclinical and clinical research settings.

The Central Role of Tetrahydrobiopterin (BH4) in Physiology and Disease

(6R)-5,6,7,8-tetrahydrobiopterin (BH4) is an indispensable cofactor for several key enzyme systems.[5] Its function is not merely permissive but actively regulatory in numerous metabolic pathways.

Enzymatic Cofactor Functions

BH4 is essential for the catalytic activity of the following enzymes:

-

Aromatic Amino Acid Hydroxylases: This group includes Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH).[5] Consequently, BH4 is rate-limiting for the synthesis of tyrosine from phenylalanine, and for the production of crucial neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.[2][6][7]

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (eNOS, nNOS, iNOS) require BH4 to produce nitric oxide (NO) from L-arginine.[8][9] In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, a state implicated in endothelial dysfunction and cardiovascular disease.[10][11]

-

Alkylglycerol Monooxygenase (AGMO): This enzyme is involved in the metabolism of ether lipids, and its function is also BH4-dependent.[1]

The BH4 Metabolic Pathway: Synthesis and Recycling

The cellular bioavailability of BH4 is tightly regulated by a balance between its de novo synthesis, salvage, and recycling pathways.[1][5]

-

De Novo Synthesis: This pathway begins with guanosine triphosphate (GTP) and involves three sequential enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[1][2]

-

Recycling Pathway: During the hydroxylation of aromatic amino acids, BH4 is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate. This is then rapidly reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR), allowing a single molecule of BH4 to act as a cofactor multiple times.[5][12]

-

Salvage Pathway: Dihydrofolate reductase (DHFR) plays a crucial role in the salvage pathway by reducing 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of BH4, back to the active BH4 form.[12] This pathway is critical for maintaining the BH4/BH2 ratio within the cell.

The Analytical Imperative: Why Accurate BH4 Quantification is Challenging

Measuring endogenous BH4 levels is notoriously difficult for two primary reasons:

-

Chemical Instability: BH4 is highly susceptible to oxidation, readily converting to the more stable but inactive forms, BH2 and ultimately biopterin (B).[3][4] This oxidation can occur ex vivo during sample collection, processing, and storage, leading to a significant underestimation of the true, biologically active BH4 concentration.

-

Low Physiological Concentrations: BH4 exists at low nanomolar concentrations in most biological fluids, such as plasma and cerebrospinal fluid (CSF), requiring highly sensitive analytical instrumentation.[13]

Traditional methods often relied on indirect measurement, which involves oxidizing all biopterin species to the fully oxidized, fluorescent biopterin form.[14][15][16] While sensitive, this approach cannot distinguish between the active BH4 and its inactive, oxidized counterparts (BH2, B), providing an incomplete picture of cofactor bioavailability.

The Solution: Stable Isotope Dilution with this compound

The gold standard for overcoming these analytical hurdles is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the Stable Isotope Dilution (SID) technique.[13][17] This approach relies on the use of a stable isotope-labeled internal standard (IS), with this compound serving as a key molecule in this context.

The Principle of Stable Isotope Dilution

An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass. This compound is a deuterated analog of biopterin, where three hydrogen atoms are replaced by deuterium atoms.[18]

The core principle is as follows:

-

A known quantity of the internal standard (this compound or, more commonly for direct BH4 measurement, a deuterated BH4 analog) is added to the biological sample at the earliest possible stage of sample preparation.

-

The IS behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation. Crucially, any loss of analyte during sample prep will be matched by a proportional loss of the IS.

-

During MS/MS analysis, the instrument can differentiate between the endogenous analyte and the heavier IS based on their mass-to-charge (m/z) ratio.

-

The concentration of the endogenous analyte is calculated based on the ratio of the signal response of the analyte to the signal response of the known amount of added IS. This ratioing corrects for any sample loss and variations in instrument response (matrix effects), ensuring high accuracy and precision.[19]

Core Application: A Validated LC-MS/MS Protocol for BH4 Quantification

This section outlines a robust, step-by-step protocol for the direct quantification of BH4 in plasma, leveraging a stable isotope-labeled internal standard like Tetrahydrobiopterin-d4 (or similar). While this guide focuses on this compound's role conceptually within the broader biopterin analysis landscape, the direct measurement of BH4 necessitates a deuterated BH4 internal standard.

Experimental Workflow

Detailed Step-by-Step Methodology

A. Sample Collection and Stabilization (Critical Step)

-

Rationale: To prevent the immediate ex vivo oxidation of BH4, antioxidants must be present during blood collection.

-

Protocol:

-

Prepare collection tubes (e.g., EDTA tubes) containing a final concentration of antioxidants such as 0.1% dithioerythritol (DTE) and/or 1% ascorbic acid.[3][20]

-

Collect whole blood directly into the prepared tubes and mix gently by inversion.

-

Process immediately by centrifuging at 4°C to separate plasma.

-

Transfer the plasma to a new tube and store at -80°C until analysis.[14]

-

B. Sample Preparation (Protein Precipitation & IS Spiking)

-

Rationale: Proteins in plasma interfere with analysis and must be removed. This is the ideal stage to add the internal standard to account for subsequent analyte loss.

-

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Tetrahydrobiopterin-d4 at 100 ng/mL).

-

Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) or methanol to precipitate proteins. Vortex vigorously.

-

Incubate on ice for 10 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

C. LC-MS/MS Instrumentation and Parameters

-

Rationale: Chromatographic separation is required to resolve BH4 from other matrix components before detection by the mass spectrometer. The MS/MS is set to specifically monitor for the mass transitions of BH4 and its deuterated internal standard.

-

Protocol:

-

Liquid Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides good retention for polar molecules like BH4.[20]

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting at high organic content (e.g., 90% B) and ramping down to elute the analytes.

-

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Data Presentation: Mass Spectrometry Parameters

The following table summarizes typical MRM transitions for the quantification of BH4 and its deuterated internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| Tetrahydrobiopterin (BH4) | 242.1 | 166.1 | Positive |

| Tetrahydrobiopterin-d4 (IS) | 246.1 | 170.1 | Positive |

Note: Exact m/z values may vary slightly depending on instrument calibration and specific adduct formation. These values should be optimized empirically on the specific instrument being used.

Conclusion and Future Directions

The accurate measurement of tetrahydrobiopterin is indispensable for advancing our understanding of its role in health and disease. The inherent instability of BH4 makes its quantification a significant challenge, but the application of stable isotope dilution LC-MS/MS provides a robust and reliable solution. The use of deuterated internal standards, conceptually represented by molecules like this compound for the pterin family, is the cornerstone of this methodology, ensuring the highest degree of accuracy and precision.

This technical guide provides the foundational knowledge and a validated protocol for researchers to implement this gold-standard technique. By enabling precise measurement of BH4, this methodology will continue to support critical research in drug development for phenylketonuria, cardiovascular diseases, and a range of neurological disorders where the BH4 pathway is implicated.[1][10]

References

-

Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. PubMed. Available at: [Link]

-

Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. PubMed Central. Available at: [Link]

-

Tetrahydrobiopterin. Wikipedia. Available at: [Link]

-

Tetrahydrobiopterin in nitric oxide synthase. PubMed. Available at: [Link]

-

Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. National Institutes of Health (NIH). Available at: [Link]

-

Tetrahydrobiopterin, Endothelial Nitric Oxide Synthase, and Mitochondrial Function in the Heart. Hypertension. Available at: [Link]

-

Tetrahydrobiopterin in Nitric Oxide Synthesis: A Novel Biological Role for Pteridines. Bentham Science. Available at: [Link]

-

Detection of Tetrahydrobiopterin by LC–MS/MS in Plasma from Multiple Species. ResearchGate. Available at: [Link]

-

Tetrahydrobiopterin (BH4) biosynthesis pathway. De novo (red): BH4 is... ResearchGate. Available at: [Link]

-

LC–MS/MS Methods for Direct Measurement of Sepiapterin and Tetrahydrobiopterin in Human Plasma and Clinical Applications. Future Science. Available at: [Link]

-

LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications. PubMed. Available at: [Link]

-

Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Circulation Research. Available at: [Link]

-

Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review). PubMed. Available at: [Link]

-

Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. Semantic Scholar. Available at: [Link]

-

Tetrahydrobiopterin in neurotransmitter synthesis. ResearchGate. Available at: [Link]

-

What is Tetrahydrobiopterin and How Does It Affect Brain Health?. Methyl-Life. Available at: [Link]

-

Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid. ACS Publications. Available at: [Link]

-

Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. MDPI. Available at: [Link]

-

Liquid-Chromatographic Measurement of Biopterin and Neopterin in Serum and Urine. Clinical Chemistry. Available at: [Link]

-

Liquid-chromatographic Measurement of Biopterin and Neopterin in Serum and Urine. PubMed. Available at: [Link]

-

Liquid-chromatographic measurement of biopterin and neopterin in serum and urine. Oxford Academic. Available at: [Link]

-

Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. MDPI. Available at: [Link]

-

(PDF) Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. ResearchGate. Available at: [Link]

-

Metabolic pathways involved in the biosynthesis of tetrahydrobiopterin... ResearchGate. Available at: [Link]

-

LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. SpringerLink. Available at: [Link]

-

Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. ResearchGate. Available at: [Link]

-

MS/MS parameters of pterins and internal standards (declustering... ResearchGate. Available at: [Link]

-

LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. ResearchGate. Available at: [Link]

Sources

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 3. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. What is Tetrahydrobiopterin and How Does It Affect Brain Health? [peirsoncenter.com]

- 8. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | TRC-B389022-0.5MG | LGC Standards [lgcstandards.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

The Indispensable Role of Biopterin-d3 in Advancing Neurotransmitter Biosynthesis Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide illuminates the critical significance of Biopterin-d3, a deuterated analogue of biopterin, in the precise investigation of neurotransmitter biosynthesis. We will delve into the mechanistic underpinnings of its utility, provide actionable experimental frameworks, and explore its impact on our understanding of neurological health and disease.

Foundational Insight: The Centrality of Tetrahydrobiopterin (BH4) in Neurotransmission

To appreciate the significance of this compound, one must first grasp the pivotal role of its endogenous counterpart, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for a class of enzymes known as the aromatic amino acid hydroxylases.[1][2][3] These enzymes catalyze the rate-limiting steps in the synthesis of several key monoamine neurotransmitters.[4][5]

The biosynthesis of these neurotransmitters is a delicate and tightly regulated process. Deficiencies in BH4, or dysregulation of its metabolic pathways, can lead to severe neurological and psychiatric conditions.[5][6] Conditions such as phenylketonuria (PKU), and certain forms of Parkinson's disease have been linked to impaired biopterin metabolism.[4][7][8] Therefore, the accurate measurement of BH4 levels in biological matrices is of paramount importance for both basic research and clinical diagnostics.

The BH4-Dependent Neurotransmitter Synthesis Pathway

The following diagram illustrates the critical junctures where BH4 facilitates the production of essential neurotransmitters.

Figure 1: The role of BH4 as a cofactor in neurotransmitter synthesis.

The Analytical Challenge and the Isotopic Solution

The quantification of endogenous BH4 presents a significant analytical challenge. Its low concentrations in complex biological matrices and its susceptibility to oxidation necessitate a highly sensitive and specific detection method.[9] This is where the principle of stable isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), becomes the gold standard.

This compound, a deuterated form of biopterin, serves as an ideal internal standard for this application.[10] By introducing a known quantity of this compound into a sample, researchers can account for any analyte loss during sample preparation and variations in instrument response. This ensures a level of accuracy and precision that is unattainable with other methods.[11]

Why this compound is an Effective Internal Standard:

| Feature | Rationale |

| Structural Analogue | This compound is chemically identical to the analyte of interest (biopterin, the oxidized form of BH4), ensuring similar behavior during extraction and chromatography. |

| Mass Difference | The deuterium labels create a distinct mass-to-charge (m/z) ratio, allowing the mass spectrometer to differentiate between the endogenous analyte and the internal standard. |

| Co-elution | This compound co-elutes with the endogenous biopterin, meaning they experience the same matrix effects, which are then normalized in the final quantification. |

| Non-radioactive | Unlike tritium-labeled compounds, deuterated standards are non-radioactive, simplifying handling and disposal.[12] |

Experimental Workflow: Quantifying Biopterins with this compound

The following protocol outlines a generalized workflow for the quantification of biopterins in biological samples using this compound as an internal standard with LC-MS/MS.

Step-by-Step Methodology

-

Sample Collection and Stabilization:

-

Sample Preparation:

-

Thaw samples on ice.

-

Spike a known concentration of this compound internal standard into each sample, calibrator, and quality control sample.

-

Precipitate proteins using an appropriate agent (e.g., trichloroacetic acid or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase liquid chromatography system.

-

Separate the pterins using a gradient elution with a suitable mobile phase.

-

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Illustrative Experimental Workflow

Figure 2: A generalized workflow for biopterin quantification using this compound.

Mass Spectrometry Parameters

The following table provides example mass-to-charge (m/z) transitions for the analysis of biopterins.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrahydrobiopterin (BH4) | 242.2 | 166.0 |

| Dihydrobiopterin (BH2) | 240.1 | 164.9 |

| Biopterin | 238.1 | 165.1 |

| This compound (Internal Standard) | 241.1 | 167.0 |

Note: These values may vary slightly depending on the instrument and analytical conditions.[1][13]

Applications in Neurotransmitter Biosynthesis Research

The ability to accurately quantify biopterins using this compound has profound implications for several areas of research:

-

Understanding Disease Mechanisms: In neurodegenerative diseases like Parkinson's, where dopamine deficiency is a hallmark, precise measurement of BH4 can help elucidate the role of its biosynthetic pathway in disease progression.[14]

-

Biomarker Discovery: Altered biopterin levels may serve as valuable biomarkers for the early detection and monitoring of neurological disorders.[15][16]

-

Drug Development: For therapies targeting neurotransmitter systems, quantifying BH4 levels can provide insights into the mechanism of action and help assess treatment efficacy.

-

Investigating Inborn Errors of Metabolism: In conditions like PKU, where BH4 metabolism is impaired, accurate monitoring is crucial for managing the disease and evaluating the effectiveness of treatments like BH4 supplementation.[6]

Conclusion: A Vital Tool for Precision Neuroscience

This compound is more than just a deuterated molecule; it is a key that unlocks the ability to precisely and accurately measure a critical cofactor in neurotransmitter biosynthesis. Its application as an internal standard in LC-MS/MS has transformed our capacity to study the intricate biochemical pathways that govern brain function. For researchers, scientists, and drug development professionals, a thorough understanding and application of this powerful analytical tool are essential for making significant strides in the field of neuroscience.

References

-

Arning, E., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. JIMD Reports, 17, 73-81. [Link]

-

Werner, E. R., et al. (1995). Synthesis and characterization of 3H-labelled tetrahydrobiopterin. Biochemical Journal, 309(Pt 3), 945–949. [Link]

-

Fismen, L., et al. (2012). Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry. Analytical Biochemistry, 430(2), 163-170. [Link]

-

Schmidt, H., et al. (2006). Determination of neopterin and biopterin by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in rat and human plasma, cell extracts and tissue homogenates. Journal of Chromatography B, 842(1), 38-46. [Link]

-

Van der Mandele, M. A., et al. (2011). Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. Bioanalysis, 3(13), 1475-1484. [Link]

-

Pérez-Miguelsanz, J., et al. (2013). Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid. Analytical Chemistry, 85(15), 7249-7256. [Link]

-

Crabtree, M. J., et al. (2011). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 25(2), 81-88. [Link]

-

Arning, E., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. JIMD reports, 17, 73–81. [Link]

-

Caring Sunshine. (n.d.). Relationship: Parkinson's Disease and Biopterin. Retrieved from [Link]

-

Thöny, B., et al. (2002). Tetrahydrobiopterin Biosynthesis, Utilization and Pharmacological Effects. Current Drug Metabolism, 3(2), 159-173. [Link]

-

Cery, D., et al. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 10(3), 449. [Link]

-

ResearchGate. (n.d.). MS/MS parameters of pterins and internal standards. Retrieved from [Link]

-

Thöny, B., et al. (2002). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current drug metabolism, 3(2), 159-173. [Link]

-

Moore, A. P., et al. (1987). Biopterin in Parkinson's disease. Journal of Neurology, Neurosurgery, and Psychiatry, 50(1), 85–87. [Link]

-

Fink, J. K., et al. (1989). Tetrahydrobiopterin administration in biopterin-deficient progressive dystonia with diurnal variation. Neurology, 39(10), 1393–1395. [Link]

-

Evatt, M. L., et al. (2011). Unrecognized vitamin D3 deficiency is common in Parkinson disease: Harvard Biomarker Study. Neurology, 77(23), 2068–2074. [Link]

-

Longo, N. (2009). Disorders of biopterin metabolism. Journal of inherited metabolic disease, 32(3), 333–342. [Link]

-

Man-Aung, T., et al. (2018). Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. Current pharmaceutical design, 24(15), 1639–1655. [Link]

-

The Michael J. Fox Foundation. (2023). Breaking News: Parkinson's Disease Biomarker Found. Retrieved from [Link]

-

EurekAlert!. (2016). Biomarker breakthrough could improve Parkinson's treatment. Retrieved from [Link]

-

Werner, E. R., et al. (2011). Tetrahydrobiopterin biosynthesis, regeneration and functions. The Biochemical journal, 438(3), 397–414. [Link]

Sources

- 1. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disorders of biopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biopterin in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | TRC-B389022-0.5MG | LGC Standards [lgcstandards.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and characterization of 3H-labelled tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Breaking News: Parkinson's Disease Biomarker Found | Parkinson's Disease [michaeljfox.org]

- 16. Biomarker breakthrough could improve Parkinson's treatment | EurekAlert! [eurekalert.org]

The Gold Standard of Quantification: A Technical Guide to Using Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of quantitative analysis, particularly within the complex biological matrices inherent to drug development and clinical research, precision and accuracy are not merely goals but necessities. The variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant error, compromising the integrity of experimental data. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, and among the options available, deuterated internal standards have unequivocally emerged as the gold standard.[1][2][3]

This in-depth technical guide, designed for the discerning scientist, moves beyond simplistic protocols to explore the fundamental principles, strategic implementation, and nuanced considerations of employing deuterated internal standards in mass spectrometry. Herein, we will dissect the causality behind experimental choices, providing a framework for developing self-validating analytical systems that ensure data of the highest caliber.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the heart of using deuterated internal standards is the elegant principle of Isotope Dilution Mass Spectrometry (IDMS).[2][4] This technique hinges on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest possible stage.[2][4] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same sources of error throughout the analytical workflow.[1][5][6] Any loss during extraction, derivatization, or injection, as well as fluctuations in instrument response due to ion suppression or enhancement, will affect both the analyte and the internal standard to the same degree.[1][7]

The mass spectrometer, capable of differentiating between the analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z), measures the ratio of their respective signals.[5] This ratio remains constant even if the absolute signal intensities of both compounds vary, providing a highly accurate and precise measure of the analyte's concentration.[1]

Why Deuterated Standards Reign Supreme: A Comparative Advantage

While other types of internal standards, such as structural analogs, exist, deuterated standards offer unparalleled advantages that render them the superior choice for most applications.

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chromatographic Behavior | Co-elutes with the analyte, ensuring it experiences the identical matrix effects at the same point in time.[3][8] | May have a different retention time, leading to exposure to different matrix components and less effective correction.[9] |

| Ionization Efficiency | Nearly identical to the analyte, providing the most accurate correction for ion suppression or enhancement.[7][10] | Can have significantly different ionization efficiency, leading to inaccurate correction. |

| Physicochemical Properties | Virtually identical to the analyte, ensuring similar behavior during all sample preparation steps.[1][6] | Differences in structure can lead to variations in extraction recovery and stability. |

| Specificity | Unambiguously distinguished by mass, minimizing the risk of interference from endogenous sample components. | May be subject to interference from other structurally similar compounds in the matrix. |

The most significant of these advantages is the ability to correct for matrix effects .[3] Biological matrices are notoriously complex and can contain a myriad of endogenous compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal.[3][11] Because the deuterated standard co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for a reliable correction of this pervasive issue.[2][3]

Designing a Robust Workflow with Deuterated Internal Standards

The successful implementation of deuterated internal standards requires a systematic approach, from selection and synthesis to data analysis.

Workflow for Quantitative Analysis using Deuterated Internal Standards

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of a Drug in Human Plasma

-

Preparation of Internal Standard Spiking Solution:

-

Accurately weigh a certified deuterated internal standard.

-

Dissolve in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

-

Perform serial dilutions to create a working spiking solution at a concentration appropriate for the expected analyte concentration range.[12]

-

-

Sample Preparation:

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard spiking solution.[2] Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2] Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Develop a chromatographic method that ensures the co-elution of the analyte and the deuterated internal standard.

-

Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard to achieve optimal sensitivity and specificity.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Key Considerations and Best Practices for Scientific Integrity

The utility of a deuterated internal standard is only as good as its implementation. Adherence to the following best practices is critical for ensuring the trustworthiness of your results.

Selection of the Deuterated Internal Standard

-

Isotopic Purity and Enrichment: The deuterated standard must have high isotopic enrichment (typically ≥98%) to minimize the contribution of the unlabeled analyte in the standard solution.[7][8] High chemical purity (>99%) is also essential to avoid interference from other contaminants.[7]

-

Position of Deuterium Labeling: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H/D back-exchange with protons from the solvent during sample preparation or analysis.[2][13] Avoid labeling on exchangeable sites like hydroxyl (-OH), amino (-NH), or carboxyl (-COOH) groups.[8]

-

Degree of Deuteration: A mass difference of at least 3 Da between the analyte and the standard is generally recommended to avoid potential interference from the natural isotopic abundance of the analyte (e.g., from ¹³C).[14] However, with low levels of deuteration (e.g., D2), there is a risk of interference from the M+2 isotope of the analyte.[15][16]

Validation and Troubleshooting

Method validation is a regulatory requirement and a cornerstone of good scientific practice.[17][18][19][20][21] When using deuterated internal standards, specific attention should be paid to:

-

Absence of Cross-Talk: Ensure that the MS/MS transitions for the analyte and the internal standard do not interfere with each other.

-

Isotopic Contribution: Assess the contribution of the unlabeled analyte in the deuterated standard and vice versa. This can be particularly important at the lower limit of quantification (LLOQ).

-

Matrix Effect Evaluation: While deuterated standards are excellent at correcting for matrix effects, it is still crucial to evaluate the extent of ion suppression or enhancement across different lots of biological matrix.[9]

Potential Pitfalls and Their Mitigation

Caption: Common pitfalls and their mitigation strategies.

Applications in Drug Development

The use of deuterated internal standards is ubiquitous in pharmaceutical research and development, underpinning critical decision-making throughout the drug development pipeline.

-

Drug Metabolism and Pharmacokinetics (DMPK): Accurate quantification of parent drugs and their metabolites in biological fluids is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][8] Deuterated standards are indispensable for these studies.[6]

-

Bioavailability and Bioequivalence Studies: These studies, which are critical for generic drug approval, rely on the precise measurement of drug concentrations in plasma or serum over time.

-

Toxicology Studies: Accurate quantification of drug and metabolite exposure is necessary to establish safety margins.

-

Clinical Diagnostics: Deuterated standards are used to accurately measure biomarkers, hormones, and therapeutic drugs in patient samples for disease diagnosis and monitoring.[8]

Conclusion

Deuterated internal standards represent the pinnacle of internal standard technology for quantitative mass spectrometry. Their ability to mimic the analyte of interest with near-perfect fidelity allows for unparalleled correction of analytical variability, most notably matrix effects. By understanding the core principles of isotope dilution, adhering to rigorous experimental protocols, and being cognizant of potential pitfalls, researchers, scientists, and drug development professionals can leverage the power of deuterated internal standards to generate data of the highest accuracy, precision, and trustworthiness. This commitment to analytical excellence is fundamental to advancing scientific knowledge and bringing safer, more effective medicines to patients.

References

- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. (n.d.). Benchchem.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.).

- Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies. (n.d.). Benchchem.

- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. (n.d.). Benchchem.

- What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab.

-

What Is Isotope Dilution Mass Spectrometry?. (2025, July 11). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.

-

Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved January 15, 2026, from [Link]

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.).

- Are You Using The Internal Standard Method In A Right Way?. (2025, January 7). WelchLab.

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). myadlm.org. Retrieved January 15, 2026, from [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

-

Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. Retrieved January 15, 2026, from [Link]

-

Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved January 15, 2026, from [Link]

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]

- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.).

-

Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. (2017, July 24). PubMed. Retrieved January 15, 2026, from [Link]

- Isotope Dilution Mass Spectrometry (IDMS). (n.d.).

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 15, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 15, 2026, from [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry. Retrieved January 15, 2026, from [Link]

-

Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. (2025, June 24). YouTube. Retrieved January 15, 2026, from [Link]

-

Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019, May 7). NIH. Retrieved January 15, 2026, from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. Retrieved January 15, 2026, from [Link]

- Common pitfalls in using deuterated standards and how to avoid them.. (n.d.). Benchchem.

-

FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved January 15, 2026, from [Link]

-

Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC. Retrieved January 15, 2026, from [Link]

-

FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

- Technical Support Center: Synthesis of Deuterated Internal Standards. (n.d.). Benchchem.

-

FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. myadlm.org [myadlm.org]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

Understanding the Metabolic Fate of Biopterin-d3 In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Deuterated Biopterins in Research

Tetrahydrobiopterin (BH4) is a critical endogenous cofactor for several essential enzymatic reactions, including the synthesis of neurotransmitters like dopamine and serotonin, and the production of nitric oxide.[1][2] Its synthetic form, sapropterin dihydrochloride, is used therapeutically.[3] The study of its in vivo metabolism is crucial for understanding its therapeutic effects and potential drug interactions. The use of stable isotope-labeled compounds, such as Biopterin-d3, offers a powerful tool for elucidating the metabolic fate of exogenous biopterin without interference from endogenous pools. This guide provides a comprehensive overview of the anticipated metabolic pathways of this compound in vivo, the potential influence of deuterium labeling on its metabolism, and detailed experimental protocols for its study.

I. The Endogenous Biopterin Metabolic Network: A Foundation for Understanding this compound

The metabolism of biopterin is a dynamic process involving three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway. These pathways ensure a steady supply of the active cofactor, tetrahydrobiopterin (BH4).[4][5]

De Novo Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps:

-

GTP cyclohydrolase I (GTPCH) converts GTP to 7,8-dihydroneopterin triphosphate.[4]

-

6-pyruvoyltetrahydropterin synthase (PTPS) then converts this intermediate to 6-pyruvoyltetrahydropterin.

-

Finally, sepiapterin reductase (SR) catalyzes the reduction of 6-pyruvoyltetrahydropterin to BH4.[6]

The Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, utilizing sepiapterin as a precursor. This pathway is particularly relevant for the metabolism of exogenously administered biopterin analogs.

-

Sepiapterin Reductase (SR) reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[7]

-

Dihydrofolate Reductase (DHFR) , a key enzyme in folate metabolism, then reduces BH2 to the active BH4.[8] This step is sensitive to inhibition by methotrexate.[8]

The Recycling Pathway

During its function as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway efficiently regenerates BH4 from this oxidized form:

-

Pterin-4a-carbinolamine dehydratase (PCD) converts the initial oxidation product to qBH2.

-

Dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4.

II. Predicted Metabolic Fate of this compound In Vivo

Based on the known metabolism of unlabeled biopterin, we can predict the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The deuterium label at the d3 position is not expected to fundamentally alter the metabolic pathways, but it may influence the kinetics of certain enzymatic reactions.

Absorption and Distribution

Following oral administration, sapropterin is absorbed, with maximal plasma concentrations (Tmax) typically observed between 1 and 4 hours.[7][9] The bioavailability is relatively low.[6] Once absorbed, this compound is expected to distribute to various tissues, with studies on unlabeled BH4 showing distribution to the liver, kidneys, and to a lesser extent, the brain.[10][11]

A crucial aspect of biopterin's fate in the bloodstream is its rapid oxidation. Studies in mice suggest that exogenously administered BH4 is substantially oxidized to 7,8-dihydrobiopterin (BH2) in circulation before being taken up by tissues.[12] This circulating BH2 is then a substrate for the salvage pathway.

Metabolism: The Journey of the Deuterium Label

The metabolic journey of this compound will likely mirror that of endogenous biopterin, entering the salvage and recycling pathways.

-

Entry into the Salvage Pathway: If administered this compound is oxidized to BH2-d3 in the blood, it will be taken up by tissues and subsequently reduced to BH4-d3 by dihydrofolate reductase (DHFR).

-

Participation in the Recycling Pathway: Once converted to its active tetrahydro form (BH4-d3), it can act as a cofactor. Upon oxidation during enzymatic reactions, it will form qBH2-d3, which can then be recycled back to BH4-d3 by DHPR.

The Potential Impact of the Deuterium Label: Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can slow down the rate of reactions where the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is the rate-limiting step.[13] This is known as the kinetic isotope effect (KIE).

For this compound, a key enzyme to consider is dihydrofolate reductase (DHFR) in the salvage pathway, which catalyzes the reduction of BH2 to BH4. This reaction involves a hydride transfer. Studies on E. coli DHFR have shown a primary kinetic isotope effect for this hydride transfer step, indicating that this step is at least partially rate-limiting.[14][15] Therefore, it is plausible that the reduction of BH2-d3 to BH4-d3 by DHFR could be slower than the reduction of unlabeled BH2. This could potentially lead to a slightly longer residence time of the BH2-d3 form in tissues.

It is also important to consider the possibility of "metabolic switching," where a slowed primary metabolic pathway due to deuteration can lead to an increase in metabolism through alternative pathways.[16] However, given the central role of the biopterin salvage and recycling pathways, significant shunting to novel metabolic routes is less likely, though not impossible.

Excretion

The primary route of excretion for biopterin and its metabolites is through the urine.[4][16][17] Studies in rats have shown rapid urinary excretion of supplemented BH4, with a significant portion eliminated within the first two hours.[5][10] Biliary excretion has also been observed.[15] Therefore, this compound and its deuterated metabolites are expected to be primarily found in the urine.

III. Experimental Workflow for In Vivo Analysis of this compound

A robust in vivo study to determine the metabolic fate of this compound requires careful planning of the animal model, sample collection, and a highly specific and sensitive analytical methodology.

Caption: Experimental workflow for in vivo this compound metabolic study.

Detailed Experimental Protocols

1. Animal Model and Dosing

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used models.

-

Dosing: this compound can be administered orally (e.g., via gavage) or intravenously. A typical oral dose of sapropterin in clinical studies is 10-20 mg/kg.[18] A similar dose of this compound can be used. A vehicle control group should be included.

2. Sample Collection

-

Blood: Serial blood samples can be collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma should be prepared immediately in the presence of an antioxidant.

-

Urine and Feces: Animals can be housed in metabolic cages for collection of urine and feces over a 24 or 48-hour period.

-

Tissues: At the end of the study, tissues of interest (e.g., liver, kidney, brain) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

3. Sample Preparation for LC-MS/MS Analysis

-

Objective: To stabilize the reduced biopterins, remove interfering proteins, and prepare the sample for analysis.

-

Protocol for Plasma/Tissue Homogenate:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of an antioxidant solution (e.g., 1 M dithiothreitol - DTT).

-

Add an internal standard solution containing a known concentration of a different isotopically labeled biopterin (e.g., 13C- or 15N-labeled BH4 and BH2).

-

Precipitate proteins by adding 200 µL of ice-cold 10% (w/v) trichloroacetic acid or 0.4 M perchloric acid.[10]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

4. LC-MS/MS Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound, its potential metabolites (e.g., BH2-d3), and the internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [Calculated M+H]+ | [Predicted fragment]+ |

| BH2-d3 | [Calculated M+H]+ | [Predicted fragment]+ |

| BH4-d3 | [Calculated M+H]+ | [Predicted fragment]+ |

| Internal Standard (e.g., 13C-BH4) | [Calculated M+H]+ | [Predicted fragment]+ |

| Internal Standard (e.g., 13C-BH2) | [Calculated M+H]+ | [Predicted fragment]+ |

| Caption: Example MRM transitions for this compound and its metabolites. |

IV. Data Interpretation and Key Insights

The quantitative data obtained from the LC-MS/MS analysis will allow for the determination of:

-

Pharmacokinetic Parameters: Cmax, Tmax, AUC, and elimination half-life of this compound and its major metabolites.

-

Tissue Distribution: The concentration of this compound and its metabolites in various organs, providing insights into tissue-specific uptake and metabolism.

-

Metabolite Profile: Identification and quantification of deuterated metabolites in plasma, urine, and tissues will confirm the metabolic pathways involved.

-

Excretion Profile: The cumulative amount of deuterated compounds excreted in urine and feces will determine the primary routes and rate of elimination.

-

Kinetic Isotope Effect: By comparing the pharmacokinetic profiles of this compound and its metabolites to historical data for unlabeled biopterin, an in vivo assessment of the kinetic isotope effect can be made.

V. Conclusion: A Powerful Approach for Metabolic Elucidation

The use of this compound in conjunction with modern analytical techniques provides a robust and precise method for delineating the in vivo metabolic fate of exogenously administered biopterin. This in-depth understanding is invaluable for drug development professionals seeking to optimize the therapeutic application of biopterin-based therapies and for researchers aiming to unravel the complex interplay of biopterin metabolism in health and disease. The experimental design and protocols outlined in this guide provide a self-validating system to ensure the generation of high-quality, reliable data.

References

- Lin, Y., et al. (2010). Urinary biopterin and neopterin excretion in psychiatric patients.

- Gál, E. M., et al. (1978). Biopterin. III. Purification and characterization of enzymes involved in the cerebral synthesis of 7,8-dihydrobiopterin. Neurochemical Research, 3(1), 69-88.

- Fiege, B., et al. (2017). Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial. Orphanet Journal of Rare Diseases, 12(1), 44.

- Stone, S. R., & Morrison, J. F. (1988).

- Swanwick, R. S., et al. (2010). Kinetic and structural characterization of dihydrofolate reductase from Streptococcus pneumoniae. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(12), 2207-2214.

- Leuzzi, V., et al. (2017). Altered tetrahydrobiopterin metabolism in patients with phenylalanine hydroxylase deficiency.

- Levy, H. L., et al. (2009). Pharmacokinetics of sapropterin in patients with phenylketonuria. Journal of Inherited Metabolic Disease, 32(1), 34-40.

- Trefz, F. K., et al. (2017). Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial. Orphanet Journal of Rare Diseases, 12(1), 44.

- Hasegawa, H., et al. (2012). Rapid clearance of supplemented tetrahydrobiopterin is driven by high-capacity transporters in the kidney. Molecular Genetics and Metabolism, 107(3), 313-320.

- Thöny, B., et al. (2000). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current Drug Metabolism, 1(2), 147-168.

-

U.S. Food and Drug Administration. (2007). Comments on N22181 sapropterin dihydrochloride. [Link]

- Ohashi, A., et al. (2016).

- Hasegawa, H., et al. (2013). Elevation of Tissue Tetrahydrobiopterin in Mice Following Uptake of the Exogenously Oxidized Product 7,8-dihydrobiopterin and Subsequent Reduction by an Anti-Folate-Sensitive Process. Journal of Pharmacological Sciences, 123(1), 81-89.

-

Ohashi, A., et al. (2016). Biopterin distribution in organs after 6RBH4 administration. PLOS ONE. [Link]

- Fiege, B., et al. (2004). Plasma tetrahydrobiopterin and its pharmacokinetic following oral administration. Molecular Genetics and Metabolism, 81(1), 45-51.

-

National Center for Biotechnology Information. (n.d.). Introduction - Clinical Review Report: Sapropterin dihydrochloride (Kuvan). NCBI Bookshelf. [Link]

- Shintaku, H. (2002). Effects of tetrahydrobiopterin and phenylalanine on in vivo human phenylalanine hydroxylase by phenylalanine breath test.

- Burton, B. K., et al. (2008). New Drug Mechanisms Sapropterin. Nature Reviews Drug Discovery, 7(3), 199-200.

- Arning, E., et al. (2014). LC-MS/MS analysis of cerebrospinal fluid metabolites in the pterin biosynthetic pathway.

- Thöny, B., et al. (2000). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current Drug Metabolism, 1(2), 147-168.

- Trefz, F. K., et al. (2006). Pharmacokinetics of orally administered tetrahydrobiopterin in patients with phenylalanine hydroxylase deficiency. Journal of Inherited Metabolic Disease, 29(6), 758-763.

- Zhao, Y., et al. (2009). Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. Bioanalysis, 1(4), 755-765.

- Nichol, C. A., et al. (1983). Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo. Proceedings of the National Academy of Sciences, 80(6), 1546-1550.

- Nichol, C. A., et al. (1983). Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo.

- Atzrodt, J., et al. (2018). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 10(2), 155-171.

- Fismen, L., et al. (2012). Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry. Analytical Biochemistry, 430(2), 126-133.

- Levine, R. A., et al. (1987). Immunological evidence for the requirement of sepiapterin reductase for tetrahydrobiopterin biosynthesis in brain. Journal of Neurochemistry, 48(2), 640-646.

- Longo, N. (2019). BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology. Medscape.

- Alkaitis, M. S., & Ackerman, H. C. (2016). Tetrahydrobiopterin Supplementation Improves Phenylalanine Metabolism in a Murine Model of Severe Malaria. ACS Infectious Diseases, 2(11), 827-838.

- Ishii, M., et al. (2010). An enzymatic method to distinguish tetrahydrobiopterin from oxidized biopterins using UDP-glucose:tetrahydrobiopterin glucosyltransferase. Analytical Biochemistry, 397(1), 101-106.

- Thöny, B., et al. (2000). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current Drug Metabolism, 1(2), 147-168.

- Kaushik, R., et al. (2024).

- Vujacic-Mirski, K., et al. (2022). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Antioxidants, 11(3), 487.

- Longo, N. (2009). Disorders of biopterin metabolism. Journal of Inherited Metabolic Disease, 32(3), 333-342.

- van Vliet, D., et al. (2013). The effects of sapropterin on urinary monoamine metabolites in phenylketonuria. Molecular Genetics and Metabolism, 109(4), 349-354.